Cas no 2138120-75-7 (2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3-oxazole)
2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3-oxazole Chemical and Physical Properties
Names and Identifiers
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- EN300-1146528
- 2-[(azetidin-3-yloxy)methyl]-5-methyl-1,3-oxazole
- 2138120-75-7
- 2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3-oxazole
-
- Inchi: 1S/C8H12N2O2/c1-6-2-10-8(12-6)5-11-7-3-9-4-7/h2,7,9H,3-5H2,1H3
- InChI Key: NXMAMKWXAPBWNV-UHFFFAOYSA-N
- SMILES: O(CC1=NC=C(C)O1)C1CNC1
Computed Properties
- Exact Mass: 168.089877630g/mol
- Monoisotopic Mass: 168.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 47.3Ų
2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3-oxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1146528-1.0g |
2-[(azetidin-3-yloxy)methyl]-5-methyl-1,3-oxazole |
2138120-75-7 | 1g |
$0.0 | 2023-06-09 |
2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3-oxazole Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
Additional information on 2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3-oxazole
Comprehensive Overview of 2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3-oxazole (CAS No. 2138120-75-7): Structure, Applications, and Research Insights
2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3-oxazole (CAS No. 2138120-75-7) is a heterocyclic compound featuring a unique molecular architecture combining an oxazole ring and an azetidine moiety. This structural hybrid has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a versatile scaffold for drug discovery. The compound's azetidine-3-yloxy linker and 5-methyloxazole core contribute to its stereoelectronic properties, enabling interactions with biological targets such as enzymes and receptors. Recent studies highlight its role in modulating protein-protein interactions, a hot topic in oncology and neurodegenerative disease research.
In the context of AI-driven drug design, 2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3-oxazole exemplifies how computational chemistry tools like molecular docking and QSAR models optimize its derivatives. Researchers frequently search for "oxazole-azetidine hybrids" or "CAS 2138120-75-7 solubility" to address challenges in bioavailability. The compound's logP (predicted ~1.8) and hydrogen bond acceptors (4) align with Lipinski's rule, making it a promising candidate for oral drug development. Its oxazole ring also exhibits fluorescence, sparking interest in bioimaging probes—a trending application in precision medicine.
Synthetic routes to CAS 2138120-75-7 often involve Mitsunobu reactions to form the azetidin-3-yloxy ether linkage, followed by palladium-catalyzed cross-coupling for oxazole functionalization. Patent analyses reveal its incorporation in kinase inhibitors, particularly targeting BTK and EGFR—key terms in cancer therapy searches. Environmental considerations are addressed via green chemistry approaches, such as solvent-free microwave synthesis, reflecting the industry's shift toward sustainable methodologies.
The compound's SAR (Structure-Activity Relationship) profile suggests that modifications at the 5-methyl position of the oxazole ring enhance metabolic stability. This insight answers common queries like "how to improve half-life of azetidine-oxazole compounds." Additionally, its crystalline form (verified by XRD) ensures batch reproducibility—a critical factor for GMP manufacturing compliance. Recent publications correlate its conformational rigidity with improved blood-brain barrier penetration, relevant to CNS drug development trends.
Emerging applications include 2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3-oxazole as a building block for covalent PROTACs, leveraging its azetidine nitrogen for E3 ligase recruitment. This aligns with the PROTAC technology boom in targeted protein degradation. Analytical methods like HPLC-UV (λmax 265 nm) and LC-MS (m/z 183.1 [M+H]+) are standardized for quality control, addressing industrial demand for "CAS 2138120-75-7 purity analysis."
In conclusion, 2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3-oxazole represents a multifaceted tool in modern chemistry, bridging medicinal chemistry, material science, and chemical biology. Its ongoing exploration underscores the importance of heterocyclic diversity in addressing unmet medical needs, while its synthetic adaptability meets both academic and industrial research priorities.
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